

# Nacubactam Clinical Trials: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	Nacubactam	
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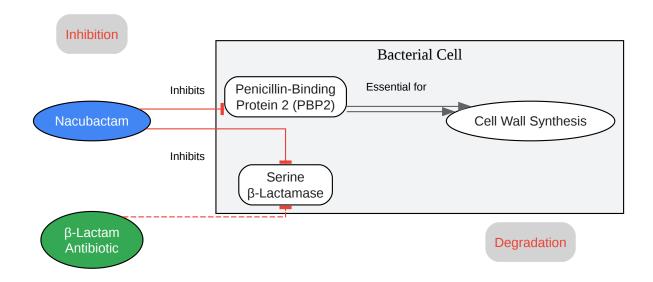
These application notes provide a detailed overview of the clinical trial methodologies and design for **Nacubactam**, a novel  $\beta$ -lactamase inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the clinical development of this compound.

**Nacubactam** is currently being investigated in combination with various β-lactam antibiotics for the treatment of serious infections caused by multidrug-resistant bacteria.[1] This document summarizes the available data from Phase 1 and Phase 3 clinical trials, including study designs, experimental protocols, and safety data.

## **Mechanism of Action**

**Nacubactam** exhibits a dual mechanism of action. It is an inhibitor of serine  $\beta$ -lactamases (classes A and C, and some class D), which prevents the degradation of co-administered  $\beta$ -lactam antibiotics.[2][3] Additionally, **Nacubactam** directly inhibits penicillin-binding protein 2 (PBP2) in the cell wall of Enterobacteriaceae, exerting its own antibacterial effect.[1][3][4]





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Dual mechanism of action of Nacubactam.

# **Clinical Development Program**

**Nacubactam** has been evaluated in Phase 1 studies for safety and pharmacokinetics, and is currently in Phase 3 clinical trials in combination with other antibiotics.

### **Phase 1 Clinical Trials**

The initial clinical development of **Nacubactam** involved randomized, double-blind, placebo-controlled studies in healthy volunteers to assess its safety, tolerability, and pharmacokinetic profile, both alone and in combination with meropenem.[2][3][4][5]

Two key Phase 1 studies were a Single Ascending Dose (SAD) study (NCT02134834) and a Multiple Ascending Dose (MAD) study (NCT02972255).[3][4][5]

- SAD Study (NCT02134834): Healthy participants received single ascending doses of Nacubactam ranging from 50 mg to 8,000 mg.[2][4]
- MAD Study (NCT02972255): Healthy participants received multiple ascending doses of Nacubactam from 1,000 mg to 4,000 mg every 8 hours for up to 7 days.[2][4] This study



also included a component where **Nacubactam** 2,000 mg was co-administered with meropenem 2,000 mg every 8 hours for 6 days.[2][4]

**Nacubactam** was generally well-tolerated in both single and multiple doses.[2][3][4][5] The most frequently reported adverse events were mild to moderate and associated with intravenous access and headaches.[2][3][4][5] No serious adverse events, dose-limiting toxicities, or deaths were reported.[2][4][5]

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in the Multiple Ascending Dose (MAD) Study (**Nacubactam** Monotherapy)[4]

Adverse Event Category	Nacubactam (N=24)	Placebo (N=7)
Participants with ≥1 TEAE, n (%)	13 (54.2)	3 (42.9)
Total number of TEAEs	48	3
Most Frequent TEAEs		
Complications with IV access	- Frequent	Less Frequent
Headache	Frequent	Less Frequent

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in the Multiple Ascending Dose (MAD) Study (**Nacubactam** + Meropenem)[4]



Adverse Event Category	Nacubactam + Meropenem (N=11)	Placebo (N=4)
Participants with ≥1 TEAE, n (%)	9 (81.8)	1 (25.0)
Total number of TEAEs	42	1
Most Frequent TEAEs		
Phlebitis, n (%)	4 (36.7)	0
Injection site extravasation, n (%)	3 (27.3)	0
Headache, n (%)	3 (27.3)	0
Nausea, n (%)	3 (27.3)	0

#### **Phase 3 Clinical Trials**

**Nacubactam** is being evaluated in two pivotal Phase 3 multinational, randomized clinical trials: Integral-1 and Integral-2.

This study evaluates the efficacy and safety of Cefepime/**Nacubactam** and Aztreonam/**Nacubactam** compared to Imipenem/Cilastatin in patients with complicated urinary tract infections (cUTI) or acute uncomplicated pyelonephritis (AP).[6][7][8][9]

Table 3: Integral-1 Study Design



Study Title	A Phase 3, Multi-Center, Randomized, Double-Blind Study to Assess the Efficacy and Safety of Cefepime/Nacubactam and Aztreonam/Nacubactam Versus Imipenem/Cilastatin in Subjects With Complicated Urinary Tract Infections or Acute Uncomplicated Pyelonephritis
ClinicalTrials.gov ID	NCT05887908[6]
Phase	3[6][8]
Study Design	Randomized, Double-Blind, Active-Controlled[7]
Patient Population	Adults with cUTI or AP[6][7][8][9]
Interventions	- Cefepime/Nacubactam- Aztreonam/Nacubactam- Imipenem/Cilastatin[6] [7][8][9]
Primary Endpoint	Composite clinical and microbiological success at the test-of-cure visit[7]
Status	Completed[9]

In March 2025, it was announced that the Integral-1 trial met its primary endpoint, demonstrating non-inferiority of Cefepime/**Nacubactam** to Imipenem/Cilastatin.[7] A prespecified analysis also showed superiority.[7] Detailed results are expected to be presented at future scientific conferences.[1][7]

This ongoing study is designed to assess the efficacy and safety of Cefepime/**Nacubactam** and Aztreonam/**Nacubactam** compared to the best available therapy for infections caused by Carbapenem-Resistant Enterobacterales (CRE).[10][11]

Table 4: Integral-2 Study Design



Study Title	A Phase 3, Multi-Center, Randomized, Single-Blind Study to Assess the Efficacy and Safety of Cefepime/Nacubactam and Aztreonam/Nacubactam Versus Best Available Therapy for Adults With Infection Due to Carbapenem Resistant Enterobacterales[10]
ClinicalTrials.gov ID	NCT05905055[10][11]
Phase	3[10][11]
Study Design	Randomized, Single-Blind, Parallel-Group[10]
Patient Population	Adults with cUTI, AP, Hospital-Acquired Bacterial Pneumonia (HABP), Ventilator- Associated Bacterial Pneumonia (VABP), and complicated Intra-Abdominal Infections (cIAI) due to CRE[10]
Interventions	- Cefepime/Nacubactam- Aztreonam/Nacubactam- Best Available Therapy (BAT)[10]
Primary Endpoint	Overall treatment success (composite of clinical and microbiological outcomes) at the test-of-cure visit
Status	Recruiting[11]

# **Experimental Protocols**

The following provides a general outline of the experimental protocols for the Phase 3 clinical trials based on publicly available information.

# **Patient Population and Key Eligibility Criteria**

**Inclusion Criteria:** 

Adults aged 18 years or older.[8][10]



- Hospitalized for the treatment period.[8][10]
- Weight up to 140 kg.[8][10]
- Clinical diagnosis of a qualifying infection (cUTI, AP, HABP, VABP, or cIAI).[10]
- For the Integral-2 study, a known or suspected infection with Carbapenem-Resistant Enterobacterales is required.[10]

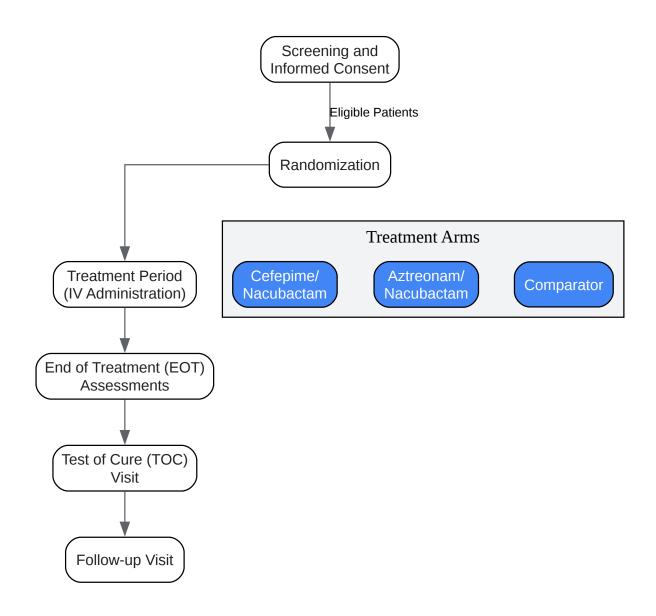
#### **Exclusion Criteria:**

- Known resistance to the study drugs that would compromise efficacy.[6][8]
- Concurrent infections that would confound the assessment of the study drug's efficacy.[6][8]
   [10]
- Known hypersensitivity to β-lactam antibiotics.

## **Study Procedures and Assessments**

The clinical trial workflow involves several key stages from patient screening to the final followup.





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#### Generalized workflow for **Nacubactam** Phase 3 clinical trials.

- Screening: Potential participants are assessed against the inclusion and exclusion criteria.
   Informed consent is obtained.
- Randomization: Eligible patients are randomly assigned to one of the treatment arms.
- Treatment: The assigned study drug is administered intravenously for a specified duration.



- Assessments: Patients are monitored for clinical response, microbiological clearance, and safety throughout the study. This includes physical examinations, vital signs, laboratory tests, and imaging where appropriate.
- End-of-Treatment (EOT) Visit: Assessments are performed at the conclusion of the treatment period.
- Test-of-Cure (TOC) Visit: A follow-up visit, typically 7 days after the end of treatment, to assess the primary efficacy endpoint.[7]
- Late Follow-up: A final follow-up visit to monitor for any late-emerging adverse events and to ensure the durability of the clinical response.

## **Endpoint Definitions**

- Clinical Success: Resolution of the signs and symptoms of the baseline infection to the extent that no further antimicrobial therapy is required.
- Microbiological Eradication: Eradication or presumed eradication of the baseline pathogen(s) from the site of infection.
- Overall Success: A composite endpoint requiring both clinical success and microbiological eradication.

## Conclusion

The clinical development program for **Nacubactam** is robust, with comprehensive Phase 1 studies supporting its progression into pivotal Phase 3 trials. The available data suggests a favorable safety and tolerability profile. The positive top-line results from the Integral-1 study are promising for the potential role of **Nacubactam** in treating complicated urinary tract infections and acute pyelonephritis. The ongoing Integral-2 study will provide crucial information on its efficacy against infections caused by carbapenem-resistant Enterobacterales, a significant unmet medical need. Further detailed results from these trials are eagerly awaited by the scientific community.



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